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Compound of Interest

Compound Name: N-Cbz-(R)-2-amino-1-butanol

Cat. No.: B15156710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl ((2R)-1-hydroxybutan-2-

yl)carbamate, a chiral carbamate of interest in synthetic and medicinal chemistry. This

document details its chemical identity, a representative synthetic protocol, and its context within

drug development, adhering to stringent data presentation and visualization standards.

Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound

commonly referred to as N-Cbz-(R)-2-amino-1-butanol is benzyl ((2R)-1-hydroxybutan-2-

yl)carbamate[1]. The presence of the benzyloxycarbonyl (Cbz) group serves as a protecting

group for the amine, a common strategy in organic synthesis to prevent unwanted side

reactions.

Table 1: Chemical and Physical Properties of Benzyl ((2R)-1-hydroxybutan-2-yl)carbamate
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Property Value Source

IUPAC Name
benzyl (R)-(1-hydroxybutan-2-

yl)carbamate
[1]

CAS Number 73395-16-1 [1]

Molecular Formula C₁₂H₁₇NO₃ Inferred from structure

Molecular Weight 223.27 g/mol [1]

InChI Code

1S/C12H17NO3/c1-2-11(8-

14)13-12(15)16-9-10-6-4-3-5-

7-10/h3-7,11,14H,2,8-

9H2,1H3,(H,13,15)/t11-/m1/s1

[1]

InChI Key
SBWYBQRWDXWJDV-

LLVKDONJSA-N
[1]

Storage Temperature Room Temperature [1]

Purity Typically ≥95% [1]

Experimental Protocol: Synthesis of Benzyl ((2R)-1-
hydroxybutan-2-yl)carbamate
The following is a representative procedure for the N-protection of (R)-2-amino-1-butanol using

benzyl chloroformate (Cbz-Cl). This method is adapted from established protocols for the

benzyloxycarbonylation of amines.

Objective: To synthesize benzyl ((2R)-1-hydroxybutan-2-yl)carbamate by reacting (R)-2-amino-

1-butanol with benzyl chloroformate in the presence of a base.

Materials:

(R)-2-amino-1-butanol

Benzyl chloroformate (Cbz-Cl)

Sodium bicarbonate (NaHCO₃) or other suitable base
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Tetrahydrofuran (THF)

Water (H₂O)

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask, dissolve (R)-2-amino-1-butanol (1.0 equivalent) in a

2:1 mixture of THF and water.

Addition of Base: Cool the solution to 0°C using an ice bath and add sodium bicarbonate (2.0

equivalents).

Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.5 equivalents) to the stirred solution

at 0°C.

Reaction: Allow the reaction mixture to stir at 0°C for 20 hours.

Workup:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15156710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dilute the reaction mixture with water and extract with ethyl acetate.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate.

Filter and concentrate the solution in vacuo using a rotary evaporator.

Purification: Purify the resulting residue by silica gel column chromatography using a

hexane/ethyl acetate gradient to yield the pure product.

Role in Drug Discovery and Development
Carbamates are a significant structural motif in medicinal chemistry due to their chemical

stability and ability to act as a peptide bond isostere[2]. The carbamate group is present in

numerous approved therapeutic agents[2]. The inclusion of a carbamate moiety can enhance

the biological activity of pharmacophores[2].

While specific signaling pathways involving benzyl ((2R)-1-hydroxybutan-2-yl)carbamate are

not extensively documented in publicly available literature, its precursor, (S)-2-amino-1-butanol,

is a key intermediate in the synthesis of the antituberculosis drug ethambutol. The Cbz-

protected form, benzyl ((2R)-1-hydroxybutan-2-yl)carbamate, serves as a crucial building block

in the synthesis of more complex chiral molecules, where precise control of stereochemistry is

paramount for biological activity.

The general workflow for utilizing such a chiral building block in a drug discovery program is

outlined below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7968508/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7968508/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7968508/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15156710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Characterization

Drug Development Cascade

Starting Material
((R)-2-amino-1-butanol)

N-Protection
(Cbz-Cl, Base)

Reaction

Target Compound
(benzyl ((2R)-1-hydroxybutan-2-yl)carbamate)

Formation

Purification & Analysis
(Chromatography, NMR, MS)

Isolation

Further Synthetic Steps
(Coupling, Deprotection, etc.)

Chiral Building Block

Lead Compound Generation

In Vitro Screening
(Target Binding, Cell-based Assays)

SAR Feedback

In Vivo Studies
(Animal Models)

Clinical Trials

Click to download full resolution via product page

A simplified workflow for the use of a chiral building block in drug discovery.
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This diagram illustrates the progression from the synthesis of the protected amino alcohol to its

incorporation into a potential drug candidate and subsequent evaluation. The iterative nature of

drug discovery is highlighted by the feedback loop from in vitro screening to the generation of

new lead compounds (Structure-Activity Relationship - SAR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15156710?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.cn/CN/zh/product/achemblock/advh98de69a8?context=bbe
https://pmc.ncbi.nlm.nih.gov/articles/PMC7968508/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7968508/
https://www.benchchem.com/product/b15156710#iupac-name-for-n-cbz-r-2-amino-1-butanol
https://www.benchchem.com/product/b15156710#iupac-name-for-n-cbz-r-2-amino-1-butanol
https://www.benchchem.com/product/b15156710#iupac-name-for-n-cbz-r-2-amino-1-butanol
https://www.benchchem.com/product/b15156710#iupac-name-for-n-cbz-r-2-amino-1-butanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15156710?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15156710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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